1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and pyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, reduction may yield dihydroquinoline derivatives, and substitution reactions may yield various functionalized quinoline or pyridine derivatives.
Scientific Research Applications
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and have been studied for their biological activities.
Pyridine derivatives: These compounds share the pyridine moiety and are widely used in medicinal chemistry and materials science.
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C17H21N3/c1-13-10-14(11-18-2)12-19-17(13)20-9-5-7-15-6-3-4-8-16(15)20/h3-4,6,8,10,12,18H,5,7,9,11H2,1-2H3 |
InChI Key |
GTQRAMJBQPBWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.